molecular formula C23H18ClN3O3S B3500345 N-[4-(aminosulfonyl)phenyl]-6-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide

N-[4-(aminosulfonyl)phenyl]-6-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide

Cat. No. B3500345
M. Wt: 451.9 g/mol
InChI Key: RPBYYLDJZGBWPK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an aminosulfonyl group, a chloro group, a methylphenyl group, and a quinolinecarboxamide group . These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula. It likely has a complex, three-dimensional structure due to the presence of the quinoline ring system. The different functional groups attached to this ring system would further contribute to its overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a chloro group could make it more reactive, while the quinoline ring system could contribute to its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

properties

IUPAC Name

6-chloro-2-(2-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3S/c1-14-4-2-3-5-18(14)22-13-20(19-12-15(24)6-11-21(19)27-22)23(28)26-16-7-9-17(10-8-16)31(25,29)30/h2-13H,1H3,(H,26,28)(H2,25,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBYYLDJZGBWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(aminosulfonyl)phenyl]-6-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide
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N-[4-(aminosulfonyl)phenyl]-6-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide
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N-[4-(aminosulfonyl)phenyl]-6-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide
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N-[4-(aminosulfonyl)phenyl]-6-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide
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N-[4-(aminosulfonyl)phenyl]-6-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide
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N-[4-(aminosulfonyl)phenyl]-6-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide

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